

Tantalum Carbide: A Comprehensive Technical Guide to its Fundamental Chemical Properties

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Compound of Interest

Compound Name: Tantalum carbide (TaC)

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Introduction

Tantalum carbide (TaC) is an exceptionally hard, refractory ceramic material renowned for its high melting point, excellent chemical stability, and metallic conductivity.[1][2] These properties make it a highly sought-after material in a variety of demanding applications, including cutting tools, wear-resistant coatings, and high-temperature structural components.[3][4] This in-depth technical guide provides a comprehensive overview of the core chemical properties of Tantalum carbide, with a focus on quantitative data, detailed experimental protocols, and visual representations of its structure and processing.

Fundamental Chemical and Physical Properties

Tantalum carbide's unique characteristics arise from its specific atomic arrangement and the nature of the chemical bonds between tantalum and carbon atoms.

Crystal Structure and Bonding

Tantalum carbide typically crystallizes in a face-centered cubic (FCC) structure, specifically the rock-salt (NaCl) type, for carbon-to-metal ratios (x in TaC_x) between 0.7 and 1.0.[1][5][6] In this structure, each tantalum atom is octahedrally coordinated to six carbon atoms, and vice versa.[7] The bonding in Tantalum carbide is a complex amalgamation of ionic, metallic, and strong

covalent contributions.[1][2] This strong covalent bonding is the primary reason for its exceptional hardness and brittleness.[1][5]

The lattice parameter of the cubic TaC structure is dependent on the carbon stoichiometry and tends to increase with higher carbon content.[1]

Thermodynamic and Physical Properties

Tantalum carbide is distinguished by its extremely high melting point, one of the highest among binary compounds.[1][2] Its thermal and electrical properties further underscore its utility in extreme environments. A summary of key quantitative data is presented in Table 1.

Property	Value	References
Crystal Structure	Face-Centered Cubic (Rock-Salt)	[1][2][5][6]
Space Group	Fm-3m	[7]
Lattice Parameter (a)	~4.455 Å	[1]
Density	14.3 - 14.5 g/cm ³	[1][8]
Melting Point	~3880 °C	[2][9]
Boiling Point	~5500 °C	[8]
Molar Mass	192.96 g/mol	[1]
Mohs Hardness	9-10	[1][2]
Vickers Hardness	~1600-2000 kg/mm ² (15.7 - 19.6 GPa)	[1]
Elastic Modulus	~285 GPa	[1]
Thermal Conductivity	~21-22 W/(m·K)	[1][9]
Coefficient of Thermal Expansion	~6.6 x 10 ⁻⁶ K ⁻¹	[9]
Standard Enthalpy of Formation ($\Delta_f H^\ominus_{298}$)	-144.1 kJ/mol	[1]
Electrical Resistivity	~30 μΩ·cm	[3]

Table 1: Key Physical and Chemical Properties of Tantalum Carbide.

Chemical Stability and Reactivity

Tantalum carbide exhibits remarkable chemical inertness. It is highly resistant to corrosion and is not attacked by most acids at room temperature.[2][8] However, it can be dissolved by a mixture of hydrofluoric acid (HF) and nitric acid (HNO₃).[8]

At elevated temperatures, Tantalum carbide's stability is dependent on the atmosphere. It is resistant to oxidation in air up to approximately 800 °C.[8] Above this temperature, it will begin to oxidize, forming tantalum pentoxide (Ta_2O_5).[2] It is stable in inert atmospheres or vacuum to much higher temperatures, close to its melting point.

Synthesis and Experimental Protocols

Several methods are employed for the synthesis of Tantalum carbide, each offering distinct advantages in terms of product purity, morphology, and scalability. The most common techniques are Powder Metallurgy (Sintering) and Chemical Vapor Deposition (CVD).

Powder Metallurgy (Sintering)

Powder metallurgy is a widely used method for producing dense Tantalum carbide components from powders.[3] This process generally involves the consolidation of TaC powder, often with the aid of pressure and high temperature.

- Powder Preparation:
 - Start with high-purity Tantalum carbide powder (e.g., >99.5% purity).
 - For improved densification, the powder can be ball-milled to achieve a finer and more uniform particle size distribution.[8]
 - Optionally, sintering aids such as carbon (C) or boron carbide (B_4C) can be added to the powder mixture to enhance densification at lower temperatures.[1][9]
- Mixing:
 - If sintering aids are used, thoroughly mix them with the TaC powder in a ball mill with appropriate milling media (e.g., tungsten carbide balls) and a solvent (e.g., ethanol) to ensure a homogeneous distribution.
 - After milling, the slurry is dried to remove the solvent.
- Die Compaction (Optional):

- The powder mixture can be uniaxially pressed in a steel or graphite die at pressures ranging from 100 to 400 MPa to form a "green" compact.[\[10\]](#) This initial compaction provides handling strength.
- Hot Pressing:
 - Place the green compact or loose powder into a graphite die.
 - Load the die into a hot press furnace.
 - The furnace is typically evacuated to a low pressure (e.g., <10 Pa) and then backfilled with an inert gas, such as argon, to prevent oxidation.[\[4\]](#)[\[11\]](#)
 - Apply a uniaxial pressure, typically in the range of 30-50 MPa.
 - Heat the sample to the sintering temperature, which can range from 1800 °C to 2400 °C, at a controlled heating rate (e.g., 10-20 °C/min).[\[1\]](#)[\[12\]](#)[\[13\]](#)
 - Hold at the peak temperature for a specific duration (dwell time), typically 30 to 60 minutes, to allow for densification.
 - After the dwell time, cool the sample down to room temperature at a controlled rate.
 - Release the pressure once the sample has cooled sufficiently.

Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition is a versatile technique for producing high-purity, dense, and conformal coatings of Tantalum carbide on various substrates.[\[6\]](#)

- Substrate Preparation:
 - Select a suitable substrate, such as graphite, that can withstand the high deposition temperatures.
 - Thoroughly clean the substrate to remove any surface contaminants. This may involve ultrasonic cleaning in solvents like acetone and ethanol.

- CVD Reactor Setup:
 - Place the prepared substrate into the CVD reactor.
 - The reactor is typically a hot-wall or cold-wall system capable of reaching temperatures above 1000 °C.
- Deposition Process:
 - Evacuate the reactor to a base pressure in the range of 10^{-3} to 10^{-5} Torr.
 - Introduce a carrier gas, typically high-purity argon (Ar), into the reactor.
 - Heat the substrate to the desired deposition temperature, which is typically in the range of 950 °C to 1200 °C.[\[13\]](#)
 - Introduce the precursor gases into the reactor. A common precursor system for TaC deposition involves:
 - Tantalum source: Tantalum pentachloride (TaCl_5) is a common precursor. It is typically heated in a separate container to sublime it and then carried into the reactor by the carrier gas.
 - Carbon source: A hydrocarbon gas such as methane (CH_4) or propane (C_3H_8) is used as the carbon source.[\[1\]](#)
 - Reducing agent: Hydrogen (H_2) is often used as a reducing agent to facilitate the reaction.
 - Control the flow rates of the precursor and carrier gases to achieve the desired stoichiometry and deposition rate.
 - Maintain the deposition pressure, typically in the range of 10 to 100 Torr.
 - The chemical reaction at the heated substrate surface leads to the formation of a solid TaC coating. A simplified overall reaction can be represented as: $2\text{TaCl}_5(\text{g}) + 2\text{CH}_4(\text{g}) + \text{H}_2(\text{g}) \rightarrow 2\text{TaC}(\text{s}) + 10\text{HCl}(\text{g})$

- The deposition is carried out for a specific duration to achieve the desired coating thickness.
- Cooling and Characterization:
 - After the deposition is complete, stop the flow of precursor gases and cool the reactor down to room temperature under an inert gas flow.
 - Remove the coated substrate for characterization.

Characterization Protocols

To verify the synthesis and analyze the properties of Tantalum carbide, several characterization techniques are employed.

X-ray Diffraction (XRD)

XRD is a primary technique for identifying the crystal structure and phase purity of the synthesized Tantalum carbide.

- Sample Preparation:
 - For powder samples, ensure a fine and homogeneous powder is used. The powder can be mounted on a zero-background sample holder.
 - For bulk or coated samples, ensure the surface to be analyzed is flat and representative of the material.
- Instrument Setup:
 - Use a diffractometer equipped with a Cu K α radiation source ($\lambda = 1.5406 \text{ \AA}$).
 - Set the operating voltage and current of the X-ray tube (e.g., 40 kV and 40 mA).
- Data Collection:
 - Scan the sample over a 2θ range that covers the characteristic peaks of TaC, typically from 20° to 80° .

- Use a step size of 0.02° and a dwell time of 1-2 seconds per step.
- Data Analysis:
 - Identify the diffraction peaks in the resulting pattern.
 - Compare the peak positions and intensities with standard diffraction patterns for TaC (e.g., from the JCPDS database) to confirm the crystal structure and phase purity.[\[14\]](#)
 - The lattice parameter can be calculated from the positions of the diffraction peaks.

Scanning Electron Microscopy (SEM)

SEM is used to examine the surface morphology, microstructure, and grain size of Tantalum carbide.

- Sample Preparation:
 - For bulk samples, they may need to be cut and polished to reveal the microstructure. A final polishing step with a fine diamond suspension is often used.
 - For powder samples, the powder is typically dispersed on a conductive carbon tape mounted on an SEM stub.[\[15\]](#) It is crucial to ensure good adhesion and a uniform distribution of the powder.[\[16\]](#)
 - Since TaC has good electrical conductivity, a conductive coating is usually not necessary.
- Imaging:
 - Mount the prepared sample in the SEM chamber.
 - Evacuate the chamber to a high vacuum.
 - Apply an accelerating voltage, typically in the range of 10-20 kV.
 - Use secondary electron (SE) imaging to observe the surface topography and morphology.
 - Use backscattered electron (BSE) imaging to obtain compositional contrast, which can be useful for identifying different phases if present.

- Acquire images at various magnifications to observe features from the overall microstructure down to individual grains.

Vickers Microhardness Testing

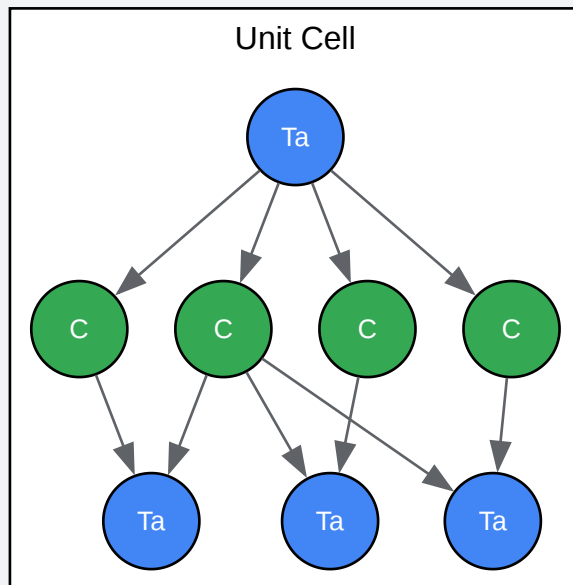
Vickers microhardness testing is a standard method to quantify the hardness of Tantalum carbide.

- Sample Preparation:
 - The surface of the bulk sample must be carefully polished to a mirror-like finish to ensure accurate indentation measurements.[17]
- Testing Procedure:
 - Use a microhardness tester equipped with a Vickers diamond indenter (a square-based pyramid with an angle of 136° between opposite faces).[18]
 - Select an appropriate load (e.g., 100 gf to 1 kgf) and dwell time (e.g., 10-15 seconds).[19]
 - Apply the load to create an indentation on the polished surface of the sample.
 - After the load is removed, measure the lengths of the two diagonals of the indentation using the optical microscope of the hardness tester.
- Calculation:
 - Calculate the Vickers hardness (HV) using the following formula: $HV = 1.854 * (F / d^2)$ where F is the applied load in kilograms-force (kgf) and d is the average length of the two diagonals in millimeters (mm).

Visualizations

Crystal Structure of Tantalum Carbide

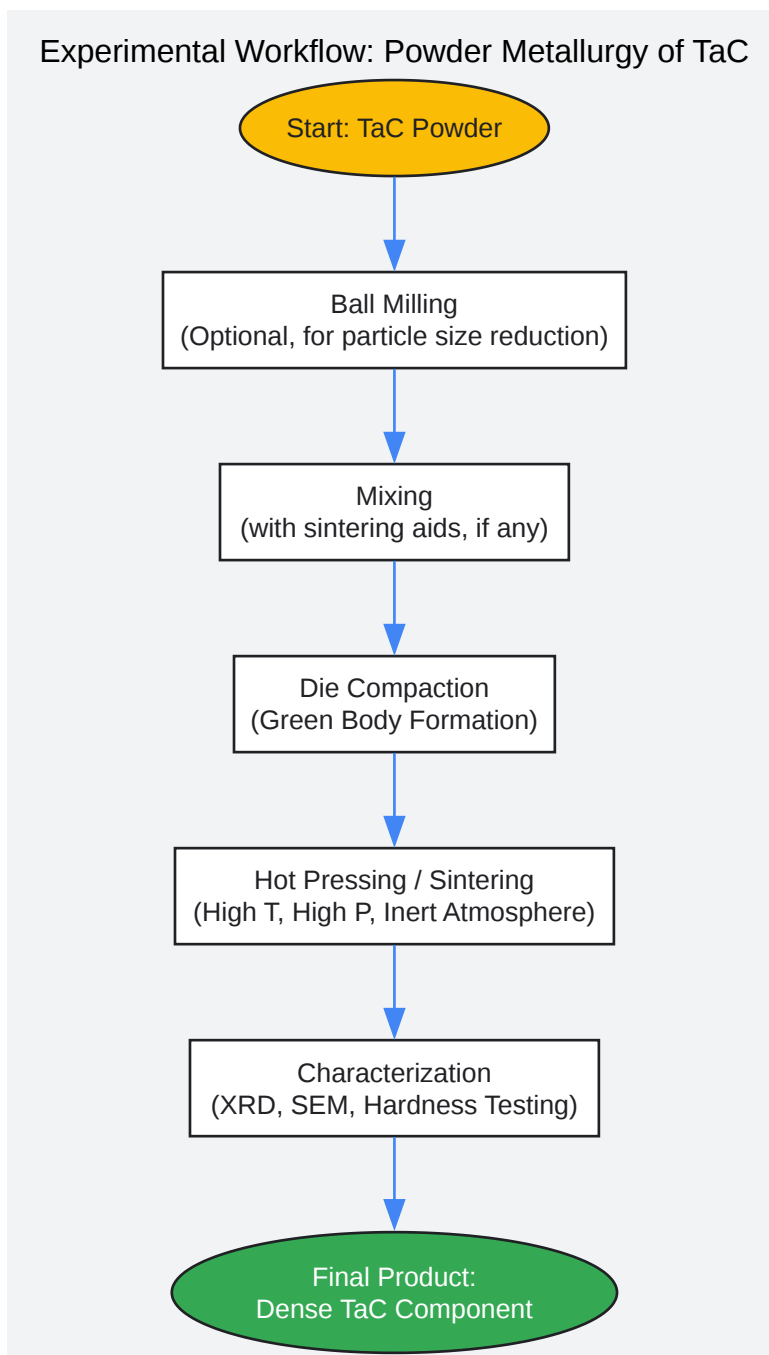
Crystal Structure of Tantalum Carbide (TaC) - Rock-Salt



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Caption: Rock-salt crystal structure of Tantalum Carbide.

Experimental Workflow for Powder Metallurgy Synthesis of TaC

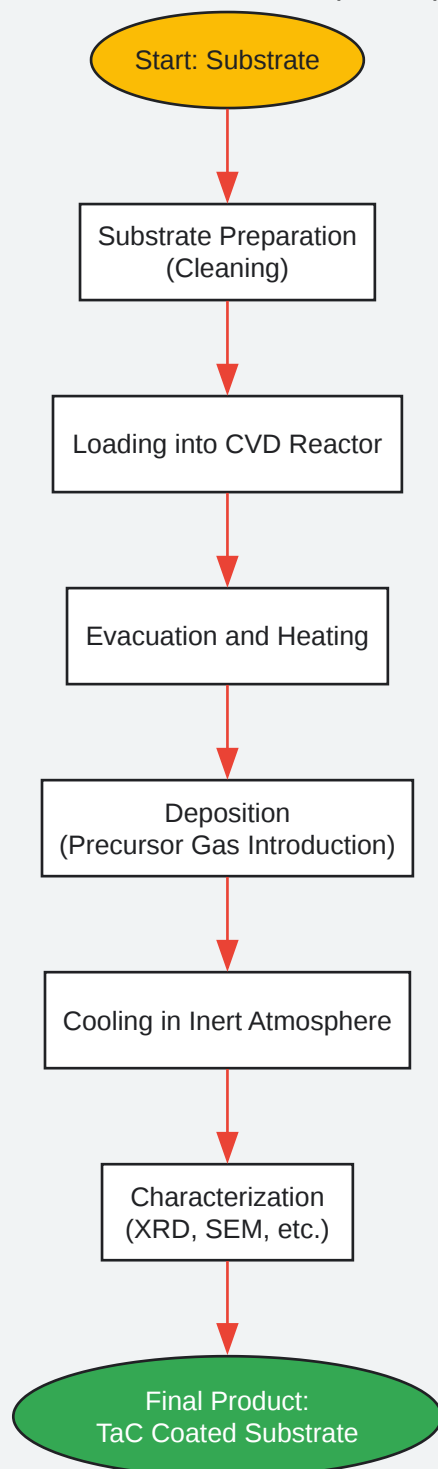


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Caption: Workflow for Powder Metallurgy synthesis of TaC.

Experimental Workflow for Chemical Vapor Deposition of TaC

Experimental Workflow: Chemical Vapor Deposition of TaC

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Caption: Workflow for Chemical Vapor Deposition of TaC.

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References

- 1. "Hot Pressing of Tantalum Carbide with and Without Sintering Aids" by Shi C. Zhang, Greg Hilmas et al. [scholarsmine.mst.edu]
- 2. Tantalum Carbide powder TaC 1-3 Microns particle for sale - Princeton Powder [princetonpowder.com]
- 3. Synthesis of Tantalum Carbide Using Purified Hexane by Titanium Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Controlled Atmosphere Sintering | Western Sintering [westernsintering.com]
- 5. CN102225764B - Preparation method of tantalum carbide powder - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. www2.ph.ed.ac.uk [www2.ph.ed.ac.uk]
- 8. aemmetal.com [aemmetal.com]
- 9. Hot pressing of tantalum carbide with and without sintering additives | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. chinaequips.com [chinaequips.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Carburization of Tantalum Metal Powder Using Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 17. metal-powder.tech [metal-powder.tech]
- 18. m.youtube.com [m.youtube.com]

- 19. mdpi.com [mdpi.com]
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